Ampelopsisionoside

Description

Overview of Megastigmane Glycosides in Natural Product Chemistry

Megastigmane glycosides represent a diverse class of natural products derived from the degradation of carotenoids. researchgate.net These C13-skeleton compounds are widely distributed in the plant kingdom and exhibit a remarkable variety of structures, owing to different functionalizations and glycosylation patterns. researchgate.net Natural product chemistry, a field dedicated to the isolation, structure elucidation, and synthesis of compounds from natural sources, has identified numerous megastigmane glycosides with a range of biological activities. nih.gov These activities include anti-inflammatory, antioxidant, and potential anticancer effects, making them a significant area of study for drug discovery and development. researchgate.netsmolecule.comresearchgate.net

The structural diversity of megastigmane glycosides is a key factor driving research in this area. The core megastigmane structure can be modified in numerous ways, including the addition of hydroxyl groups, ketones, and various sugar moieties. researchgate.net This structural variability leads to a wide spectrum of biological properties, with different glycosides exhibiting distinct activities. researchgate.net

Historical Context of Ampelopsisionoside Discovery and Initial Characterization

This compound was first isolated from the stems of Ampelopsis brevipedunculata (Maxim.) Trautv., a plant belonging to the Vitaceae family. researchgate.net Its discovery was the result of phytochemical investigations aimed at identifying the chemical constituents of this plant species. researchgate.net The initial characterization of this compound involved a combination of chemical and spectroscopic methods to determine its molecular structure. researchgate.netnumberanalytics.com

The process of isolating this compound typically involves the extraction of plant material with solvents such as methanol (B129727) or ethanol (B145695), followed by a series of chromatographic techniques to purify the compound. smolecule.comacs.orgbiomolther.org Once isolated, its structure was elucidated using advanced spectroscopic techniques. numberanalytics.comtsri.or.thresearchgate.net High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the connectivity and stereochemistry of the molecule. numberanalytics.comnih.govorganicchemistrydata.org Infrared (IR) spectroscopy was also used to identify the functional groups present in the compound. numberanalytics.com

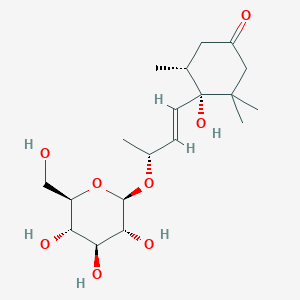

These initial studies established this compound as a megastigmane glycoside with a specific chemical structure. researchgate.netontosight.ai Its molecular formula is C19H32O8. nih.gov The molecule consists of a megastigmane aglycone linked to a glucose molecule. ontosight.ai

Current Research Landscape and Significance of this compound in Phytochemical and Biological Investigations

Current research on this compound is focused on further exploring its natural sources, refining its isolation and characterization methods, and investigating its potential biological activities. academicjournals.orgnepjol.info The compound has been isolated from various other plant species, including Strophioblachia fimbricalyx, Laurus nobilis, Myrsine seguinii, and Helicia cochinchinensis, indicating its wider distribution in the plant kingdom. smolecule.comnih.govresearchgate.netpkheartjournal.com

Phytochemical investigations continue to be a significant area of research, with scientists seeking to identify new natural sources of this compound and other related megastigmane glycosides. frontiersin.org These studies often involve bioassay-guided fractionation, where the biological activity of plant extracts is used to guide the isolation of active compounds. rsc.org

The biological activities of this compound are a major focus of current research. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. smolecule.comontosight.ai Research has also explored its potential in other areas, such as its effects on certain cancer cell lines. smolecule.com These preliminary findings have spurred further investigations into the mechanisms of action and potential therapeutic applications of this compound. The ongoing research into this compound highlights its significance as a promising lead compound in the development of new therapeutic agents. smolecule.comontosight.ai

| Property | Value | Source |

| Molecular Formula | C19H32O8 | nih.gov |

| Molecular Weight | 388.5 g/mol | nih.gov |

| IUPAC Name | (4S,5R)-4-hydroxy-3,3,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one | nih.gov |

| InChI | InChI=1S/C19H32O8/c1-10(22-19-18(26)17(25)16(24)15(9-21)27-19)5-6-14-11(2)7-12(20)8-13(23)19(3,4)14/h5-6,10,15-18,21-26H,7-9H2,1-4H3/b6-5+/t10-,15+,16+,17-,18+,19-/m1/s1 | nih.gov |

| InChIKey | N/A | nih.gov |

| Canonical SMILES | CC@HO[C@H]2C@@HO | nih.gov |

| CAS Number | 138665-44-8 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(4S,5R)-4-hydroxy-3,3,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one |

InChI |

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+/t10-,11-,13-,14-,15+,16-,17-,19-/m1/s1 |

InChI Key |

QFTPTUOKFIIFJH-MODFVPIOSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ampelopsisionoside

Botanical Sources and Geographic Distribution of Ampelopsisionoside

This compound has been isolated from a diverse range of plants, highlighting its widespread, yet specific, presence in the plant kingdom.

Isolation from Ampelopsis Species (e.g., Ampelopsis brevipedunculata, Ampelopsis cantoniensis)

The compound was first identified in the stems of Ampelopsis brevipedunculata (Maxim.) Trautv., a plant belonging to the Vitaceae family. researchgate.netjst.go.jp This species is a climbing vine native to Northeast Asia, including parts of China, Korea, Japan, and the Russian Far East. It has also been introduced to other regions, where it is sometimes considered invasive. Research on Ampelopsis brevipedunculata has led to the isolation of this compound alongside other glycosides. researchgate.net

Identification in Spilanthes / Acmella Genera (e.g., Spilanthes acmella, Blainvillea acmella)

This compound has been identified in plants of the Spilanthes and Acmella genera, which are widely distributed in tropical and subtropical regions. mdpi.compreprints.org Spilanthes acmella (L.) L., also known as Acmella oleracea, is found in areas across Africa, America, Borneo, India, and Asia. mdpi.comresearchgate.net It has a history of use in traditional folk remedies for various ailments. mdpi.com Studies on the whole plant of Spilanthes acmella have led to the isolation of this compound among other compounds. mdpi.comnih.gov Specifically, it was isolated from the butanol layer of a methanol (B129727) extract of the plant. researchgate.net Similarly, Blainvillea acmella has been reported to contain this compound. preprints.org

Occurrence in Laurus nobilis

Laurus nobilis L., commonly known as bay laurel, is an aromatic evergreen tree or large shrub native to the Mediterranean region. nih.govresearchgate.netgoogle.comnih.govutl.pt Its leaves are widely used for culinary and medicinal purposes. nih.govresearchgate.net Phytochemical investigations of the methanolic extract of Laurus nobilis leaves have confirmed the presence of this compound along with other megastigmane glucosides. researchgate.netresearchgate.net

Presence in Ulmus davidiana var. japonica

The root bark of Ulmus davidiana var. japonica, a species of elm tree, has been found to contain this compound. biomolther.org This tree is native to Japan, Korea, and parts of China. The compound was isolated from a 70% methanol extract of the dried root bark. biomolther.org

Other Documented Plant Sources

This compound has also been isolated from several other plant species, indicating its broader distribution:

Helicia cochinchinensis : This plant, found on Okinawa Island, has yielded this compound from its leaves. nih.govresearchgate.netphcogj.com

Myrsine seguinii : Collected in Okinawa, the leaves of this plant have been a source for the isolation of this compound. nih.govresearchgate.netresearchgate.nettheses.fr

Pachyrhizus erosus : Known as jicama, this climbing herb from the Fabaceae family is grown in warm, tropical climates. nih.govnih.govrjdnmd.org this compound has been identified in the methanolic extract of its leaves. nih.govjst.go.jpresearchgate.net

Melodorum fruticosum : A shrub distributed throughout Southeast Asia, particularly in Thailand. buu.ac.thresearchgate.netchula.ac.thresearchgate.netscienceandtechnology.com.vn this compound was isolated from the roots of this plant. buu.ac.thresearchgate.net

Echinacea purpurea : While not extensively detailed in the provided context, this popular medicinal plant is another documented source.

Symplocos cochinchinensis : From the leaves of Symplocos cochinchinensis var. philippinensis, this compound has been isolated. researchgate.netayurwiki.org

Extraction Techniques for this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification using various chromatographic techniques.

The general procedure begins with the extraction of the dried and powdered plant material using a solvent. Methanol is a commonly used solvent for this initial extraction. mdpi.combiomolther.orgbuu.ac.th For instance, the air-dried whole plants of Spilanthes acmella were extracted with methanol. mdpi.com Similarly, the roots of Melodorum fruticosum were successively extracted with dichloromethane (B109758) (CH2Cl2) and methanol (MeOH). buu.ac.thresearchgate.net

Following the initial extraction, the crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, the methanol extract of Spilanthes acmella was partitioned with n-hexane, ethyl acetate (B1210297), and finally 1-butanol (B46404). mdpi.comresearchgate.net this compound was found in the 1-butanol soluble fraction. researchgate.net

The subsequent purification of the fractions containing this compound relies heavily on various chromatographic methods. core.ac.ukthermopedia.comresearchgate.net These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. thermopedia.com

Commonly employed chromatographic techniques include:

Column Chromatography (CC) : This is a fundamental technique used for the initial separation of the partitioned extracts. Silica (B1680970) gel and ODS (Octadecylsilyl) are frequently used as the stationary phase. core.ac.ukannexpublishers.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification of the compound. mdpi.comcore.ac.uk For the isolation of this compound from Spilanthes acmella, HPLC with a YMC Triart C18 column and a mobile phase of 40% aqueous methanol was used. mdpi.com

Reversed-Phase Chromatography : This is a common mode of liquid chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. mdpi.com It is particularly useful for separating glycosides like this compound. biomolther.org

Centrifugal Partition Chromatography (CPC) : This is a liquid-liquid chromatography technique that has been used for the purification of compounds from Spilanthes acmella. researchgate.net

The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netjst.go.jp

Table 1: Botanical Sources of this compound

| Plant Species | Family | Part(s) Used | Geographic Distribution |

|---|---|---|---|

| Ampelopsis brevipedunculata | Vitaceae | Stems | Northeast Asia |

| Spilanthes acmella (Acmella oleracea) | Asteraceae | Whole Plant | Tropical and Subtropical Regions |

| Blainvillea acmella | Asteraceae | Not Specified | Tropical and Subtropical Regions |

| Laurus nobilis | Lauraceae | Leaves | Mediterranean Region |

| Ulmus davidiana var. japonica | Ulmaceae | Root Bark | East Asia |

| Helicia cochinchinensis | Proteaceae | Leaves | Okinawa, Japan |

| Myrsine seguinii | Myrsinaceae | Leaves | Okinawa, Japan |

| Pachyrhizus erosus | Fabaceae | Leaves | Tropical Climates |

| Melodorum fruticosum | Annonaceae | Roots | Southeast Asia |

| Symplocos cochinchinensis | Symplocaceae | Leaves | Asia |

Solvent-Based Extraction Approaches (e.g., Methanol, Ethanol (B145695), Butanol)

The initial step in isolating this compound from plant material typically involves extraction with various organic solvents. The choice of solvent is critical and is based on the polarity of the target compound.

Methanol: Methanol is a frequently used solvent for the initial extraction process. For instance, the isolation of this compound from the leaves of Ficus callosa and the whole plant of Spilanthes acmella began with a methanol extract. researchgate.netnih.gov In the case of Ulmus davidiana root bark, a 70% methanol solution was employed for reflux extraction. biomolther.org

Ethanol: Ethanol is another common solvent for the natural extraction of this compound. smolecule.com Research on Spilanthes acmella has utilized 70% ethanol extracts for phytochemical analysis, which led to the isolation of various compounds, including this compound. nih.gov

Butanol: Following an initial broad-spectrum extraction, often with methanol, a liquid-liquid partitioning process is used to separate compounds based on their polarity. The n-butanol fraction is frequently found to be enriched with glycosidic compounds like this compound. This strategy has been successfully applied in the isolation of the compound from Ulmus davidiana, Crataegus dahurica, and Spilanthes acmella, where the crude methanol extract was suspended in water and partitioned against n-butanol. annexpublishers.comnih.govbiomolther.org The resulting n-butanol layer concentrates the desired compound, facilitating subsequent purification steps.

Other solvents such as ethyl acetate have also been used in partitioning crude extracts, as seen in the isolation protocol for compounds from Strophioblachia fimbricalyx. acs.org

Table 2: Solvents Used in the Extraction and Partitioning of this compound

| Plant Source | Initial Extraction Solvent | Partitioning Solvent(s) | Reference(s) |

|---|---|---|---|

| Ulmus davidiana var. japonica | 70% Methanol | n-hexane, Ethyl acetate, n-butanol | biomolther.org |

| Crataegus dahurica | Not specified (MeOH implied) | n-butanol | annexpublishers.com |

| Spilanthes acmella | Methanol | n-butanol | nih.gov |

| Ficus callosa | Methanol | Not specified | researchgate.net |

Optimization of Extraction Protocols for Enhanced Yield

Maximizing the yield of this compound requires the optimization of several extraction parameters. While specific optimization studies for this compound are not extensively detailed, general principles of natural product extraction can be applied. Key factors influencing extraction efficiency include solvent concentration, temperature, extraction time, and the solvent-to-solid ratio.

For example, research on optimizing the extraction of other compounds from Ampelopsis cantoniensis utilized a uniform design method to study the effects of alcohol concentration and refluxing time. researchgate.net Such systematic approaches can determine the ideal conditions for maximizing the extraction yield. Studies on Spilanthes acmella have suggested that alcohol-based extractions can yield a higher quantity of certain metabolites due to the ability of alcohols to disrupt interactions within the plant matrix. researchgate.net The optimization process generally involves systematically varying these parameters and quantifying the yield of the target compound, often using techniques like HPLC.

Chromatographic and Purification Strategies for this compound

Following solvent extraction and partitioning, the enriched fractions containing this compound undergo several stages of chromatographic purification to isolate the compound in a pure form.

Column Chromatography Applications in Isolation

Column chromatography is a fundamental technique for the separation of compounds from the complex mixtures obtained after initial extraction. Different stationary phases are employed based on the chemical properties of the compounds being separated.

Silica Gel Chromatography: Normal-phase silica gel column chromatography is widely used to separate compounds based on polarity. It has been a key step in the purification of this compound from the extracts of Ulmus davidiana, Strophioblachia fimbricalyx, Crataegus dahurica, and Ficus callosa. annexpublishers.comresearchgate.netacs.orgbiomolther.org

Reversed-Phase (ODS/RP-18) Chromatography: For separating polar compounds, reversed-phase chromatography, using materials like octadecylsilylated (ODS) silica gel, is highly effective. This technique was crucial in the purification protocols for this compound from Spilanthes acmella, Ulmus davidiana, and Crataegus dahurica. annexpublishers.commdpi.combiomolther.org

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and is particularly effective for removing pigments and other polymeric impurities. It was employed as a purification step for extracts from Ulmus davidiana and Strophioblachia fimbricalyx. acs.orgbiomolther.org

High-Performance Liquid Chromatography (HPLC) in this compound Purification and Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final stages of purification, offering high resolution and sensitivity. nih.gov

Semi-preparative or preparative HPLC is often the final step to obtain highly pure this compound. This technique has been documented in the isolation of the compound from Spilanthes acmella and Crataegus dahurica. annexpublishers.commdpi.comnih.gov HPLC is also used as an analytical method to monitor the purity of the fractions collected during column chromatography and to quantify the final yield of the isolated compound. researchgate.net Reversed-phase columns (e.g., ODS or C18) are commonly used for the HPLC purification of this compound. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) for Fraction Analysis

Thin-Layer Chromatography (TLC) is a rapid and effective method used throughout the isolation process to analyze and monitor the separation of compounds. nih.gov

In the isolation of this compound, TLC is primarily used to analyze the fractions collected from column chromatography. researchgate.net By comparing the TLC profiles of different fractions, researchers can pool fractions that contain the target compound, streamlining the purification process. acs.orgbiomolther.org Pre-coated silica gel or RP-18 plates are used, and spots are typically visualized under UV light or by spraying with a chemical reagent like 10% H2SO4 followed by heating. researchgate.netbiomolther.org

Table 3: Chromatographic Techniques in this compound Isolation

| Plant Source | Column Chromatography Type(s) | Final Purification Method | TLC Application | Reference(s) |

|---|---|---|---|---|

| Spilanthes acmella | Silica gel, ODS | HPLC | Not specified | mdpi.comnih.gov |

| Ulmus davidiana var. japonica | Silica gel, RP-18, Sephadex LH-20 | Not specified | Fraction analysis | biomolther.org |

| Crataegus dahurica | Silica gel, ODS | Semi-preparative HPLC | Not specified | annexpublishers.com |

| Strophioblachia fimbricalyx | Silica gel, Sephadex LH-20 | Not specified | Fraction analysis | acs.org |

Structural Elucidation and Conformational Analysis of Ampelopsisionoside

Spectroscopic Characterization of Ampelopsisionoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the molecular puzzle of this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, researchers have been able to assign the specific chemical shifts of each proton and carbon atom, providing a detailed map of the molecule's structure. jst.go.jpunair.ac.id

¹H-NMR and ¹³C-NMR Data:

The ¹H-NMR spectrum of this compound reveals characteristic signals for its various protons, including those of the megastigmane skeleton and the attached glucose unit. mdpi.com Similarly, the ¹³C-NMR spectrum displays distinct resonances for each carbon atom, confirming the presence of a C13 megastigmane core and a hexose (B10828440) moiety. jst.go.jpnih.gov Detailed analysis of these spectra, often compared with data from related known compounds, has been crucial for the initial structural proposals. jst.go.jpbiomolther.org

Interactive Data Table: ¹³C-NMR Chemical Shifts of this compound

| Carbon Position | Chemical Shift (δC) in ppm |

| 1 | 34.3 |

| 2 | 47.3 |

| 3 | 201.9 |

| 4 | 42.8 |

| 5 | 27.3 |

| 6 | 74.4 |

| 7 | 127.5 |

| 8 | 140.2 |

| 9 | 77.4 |

| 10 | 24.7 |

| 11 | 29.4 |

| 12 | 36.8 |

| 13 | 41.9 |

| 1' | 102.2 |

| 2' | 75.4 |

| 3' | 78.1 |

| 4' | 71.4 |

| 5' | 77.9 |

| 6' | 62.5 |

| Note: Data compiled from various spectroscopic studies. jst.go.jpresearchgate.net The chemical shifts may vary slightly depending on the solvent and experimental conditions. |

2D-NMR Spectroscopy:

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in confirming the connectivity of the atoms within this compound. jst.go.jpunair.ac.id COSY experiments establish the correlations between coupled protons, while HSQC and HMBC spectra reveal the direct and long-range correlations between protons and carbons, respectively. libretexts.orgpbsiddhartha.ac.in These experiments have solidified the assignment of the megastigmane framework and the position of the glycosidic linkage. jst.go.jp

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis (e.g., HR-ESI-MS, FABMS)

Fast Atom Bombardment Mass Spectrometry (FABMS) has also been employed, providing valuable information about the molecule's fragmentation pattern. biomolther.org The observation of specific fragment ions helps to confirm the presence of the glucopyranoside unit and the aglycone moiety. frontiersin.org For instance, a characteristic loss of the sugar unit is often observed, further supporting the glycosidic nature of the compound.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Functional Group Identification

UV-Vis and IR spectroscopy provide complementary information regarding the functional groups present in this compound.

UV-Vis Spectroscopy: The UV spectrum of this compound typically shows absorption maxima that are characteristic of the electronic transitions within its chromophores. unair.ac.id This technique helps to identify the presence of conjugated systems, such as the enone moiety within the megastigmane structure. wikipedia.orglibretexts.org

IR Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. unair.ac.id Strong absorption bands indicating hydroxyl (-OH) groups, a carbonyl (C=O) group from the ketone, and C-O linkages from the ether and alcohol functionalities are typically observed, consistent with the proposed structure. unair.ac.idzenodo.org

Stereochemical Aspects and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's biological activity. For this compound, this involves establishing the relative and absolute configurations of its chiral centers. wikipedia.org The stereochemistry at C-6 and C-9 has been a key focus of investigation. zenodo.org Techniques such as the modified Mosher's method have been employed to determine the absolute stereochemistry of related megastigmane glycosides, providing a basis for comparison. researchgate.net The (6S,9R) stereochemistry is considered crucial for its biological activity. ontosight.ai

Comparative Structural Analysis of this compound with Related Megastigmane Glycosides

This compound belongs to the broader class of megastigmane glycosides, which are characterized by a C13 nor-isoprenoid skeleton. smolecule.com A comparative analysis with other related compounds helps to highlight its unique structural features.

Other megastigmane glycosides isolated from various plant sources include Laurosides A-E, Alangioside A, Dendranthemoside A, Icariside B1, and Citroside A. researchgate.net While these compounds share the basic megastigmane framework, they differ in the number and position of hydroxyl groups, the presence of other functional groups, and the nature and attachment point of the sugar moieties. researchgate.netsmolecule.comnih.gov For example, a comparison with (6S,9S)-roseoside reveals a difference in the stereochemistry at the C-9 position. researchgate.net This structural diversity among megastigmane glycosides likely contributes to their varied biological activities.

Biosynthetic Pathways and Precursor Studies of Ampelopsisionoside

Elucidation of the Megastigmane Core Biosynthesis (C13 Norisoprenoids)

The core structure of Ampelopsisionoside is a megastigmane, which belongs to the class of C13 norisoprenoids. zenodo.orgnih.gov Norisoprenoids are terpenoid-derived compounds, and their biosynthesis originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). zenodo.org These five-carbon (C5) units are synthesized through the mevalonic acid (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The C13 skeleton of megastigmanes is not built up from C5 units in the same way as sesquiterpenes. Instead, megastigmanes are considered apocarotenoids, meaning they are formed from the cleavage of larger carotenoid molecules. zenodo.orgresearchgate.net The structural similarity between the terminal portion of many plant carotenoids and the megastigmane framework provides strong evidence for this biosynthetic link. zenodo.orgresearchgate.net Therefore, the biosynthesis of the megastigmane core is intrinsically linked to the biosynthesis of C40 carotenoids, which are assembled from IPP and DMAPP units.

Role of Carotenoid Degradation in this compound Formation

The formation of the C13 norisoprenoid skeleton of megastigmanes is a direct result of the oxidative degradation of C40 carotenoids. nih.govnih.gov This degradation is not a random process but a specific enzymatic cleavage catalyzed by a family of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). teknoscienze.comoup.comontosight.ai These enzymes are responsible for cleaving carotenoids at specific double bonds to produce a variety of smaller molecules, including the C13 compounds that serve as megastigmane precursors. nih.govteknoscienze.com

Research has identified several CCDs involved in the generation of norisoprenoids. For instance, CCD1 and CCD4 are key enzymes that regulate carotenoid accumulation by participating in their degradation. nih.govmaxapress.com Studies in various plants, including Vitis vinifera (grapevine) and Camellia sinensis (tea plant), have demonstrated the role of these enzymes in producing C13-norisoprenoid flavor compounds, such as β-ionone, from the cleavage of carotenoids like β-carotene, lutein, and zeaxanthin (B1683548). nih.govoup.comnih.govenartis.com

The process can be summarized in the following steps:

Carotenoid Synthesis : C40 carotenoids are synthesized and accumulate in plant tissues.

Enzymatic Cleavage : CCD enzymes recognize and cleave specific C40 carotenoid substrates. For example, the symmetrical cleavage of zeaxanthin by a VvCCD1 enzyme yields 3-hydroxy-β-ionone (a C13 compound) and a C14-dialdehyde. oup.com

Formation of Aglycone : The resulting C13 apocarotenoids undergo further enzymatic modifications, such as reductions and oxidations, to form the specific megastigmane aglycone (the non-sugar part) of this compound.

Table 1: Key Enzymes and Substrates in C13-Norisoprenoid Formation

| Enzyme Family | Specific Enzyme Example | Location | Carotenoid Substrate(s) | Cleavage Product(s) | Reference(s) |

| Carotenoid Cleavage Dioxygenase (CCD) | AtCCD1 (Arabidopsis thaliana) | Cytoplasm | Apocarotenoids | C13-norisoprenoids (e.g., β-ionone) | oup.commaxapress.com |

| Carotenoid Cleavage Dioxygenase (CCD) | VvCCD1 (Vitis vinifera) | Not specified | Zeaxanthin | 3-hydroxy-β-ionone | oup.com |

| Carotenoid Cleavage Dioxygenase (CCD) | CsCCD4 (Camellia sinensis) | Plastids | β-carotene | β-ionone | nih.gov |

| Carotenoid Cleavage Dioxygenase (CCD) | DcCCD1 (Daucus carota) | Not specified | Cyclic carotenes (e.g., β-carotene) | α-ionone, β-ionone | nih.govacs.org |

Glycosylation Mechanisms in this compound Biosynthesis

The final step in the biosynthesis of this compound is glycosylation, a crucial modification for many plant secondary metabolites. researchgate.netresearchgate.net Glycosylation involves the covalent attachment of a sugar moiety to the megastigmane aglycone, forming the final glycoside. wikipedia.org This process is catalyzed by enzymes called glycosyltransferases (GTs). nih.govnih.gov

In plants, a large and diverse family of UDP-dependent glycosyltransferases (UGTs) is responsible for the glycosylation of a wide range of natural products. researchgate.net The general mechanism involves:

Activation of the Sugar : The sugar to be transferred is first activated, typically by being linked to a nucleotide diphosphate, forming a nucleotide sugar (e.g., UDP-glucose). researchgate.netwikipedia.org

Enzymatic Transfer : A specific glycosyltransferase recognizes both the megastigmane aglycone and the activated sugar. It then catalyzes the transfer of the sugar moiety from the nucleotide sugar to a specific hydroxyl group on the aglycone, forming a glycosidic bond. researchgate.neta-z.lu

Glycosylation is not a template-driven process like protein synthesis; instead, it relies on the high specificity of the enzymes involved and their sequestration within different cellular compartments. wikipedia.orgthermofisher.com This enzymatic control ensures that the correct sugar is attached to the correct position on the aglycone. wikipedia.org While the specific glycosyltransferase responsible for the synthesis of this compound has not been definitively identified, the general mechanism of plant secondary metabolite glycosylation provides a clear framework for this final biosynthetic step. nih.gov The addition of the sugar moiety generally increases the water solubility and stability of the compound and can influence its biological activity.

Chemical Synthesis and Derivatization Approaches of Ampelopsisionoside

Total Synthesis Strategies for the Ampelopsisionoside Aglycone and Complete Structure

A complete total synthesis of this compound has not been explicitly detailed in published literature to date. However, the synthesis of its constituent parts—the aglycone, (3S, 5R, 6R, 7E, 9R)-megastigman-7-ene-3,9-diol, and the β-D-glucopyranoside moiety—can be conceptualized based on established synthetic methodologies for related natural products.

The synthesis of the megastigmane aglycone presents a significant challenge due to its multiple stereocenters. An enantioselective synthesis would be crucial to obtain the specific stereoisomer corresponding to the natural product. Strategies for constructing similar cyclic and acyclic systems often involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or terpenes, to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as aldol (B89426) additions, Michael reactions, or hydrogenations.

Substrate-Controlled Diastereoselective Reactions: Taking advantage of the inherent stereochemistry of an intermediate to direct the formation of new stereocenters.

Once the aglycone is synthesized, the subsequent step would be the glycosylation to introduce the glucose unit. The formation of the glycosidic bond is a critical transformation in the synthesis of any glycoside. ontosight.ai Common strategies for glycosylation include:

Koenigs-Knorr Reaction: A classical method involving the use of a glycosyl halide as the donor and a heavy metal salt, such as silver carbonate or silver triflate, as the promoter.

Schmidt Glycosylation: Utilizing a glycosyl trichloroacetimidate (B1259523) donor activated by a Lewis acid, such as boron trifluoride etherate or trimethylsilyl (B98337) triflate.

Thioglycoside Activation: Employing a thioglycoside donor that can be activated by various thiophilic promoters, offering a stable and versatile option.

The choice of glycosylation strategy would depend on the protecting groups on both the aglycone and the glucose donor to ensure regioselectivity and stereoselectivity, aiming for the desired β-linkage at the C-3 hydroxyl group of the aglycone.

Semi-Synthetic Modifications of this compound

Semi-synthesis, which involves the chemical modification of the naturally isolated compound, offers a more direct route to explore the structure-activity relationships of this compound. mmv.orgsmolecule.com

Esterification of Hydroxyl Groups

The hydroxyl groups present on both the aglycone and the glucose moiety of this compound are prime targets for esterification. mdpi.com This reaction involves treating the natural product with a carboxylic acid, acid chloride, or acid anhydride (B1165640) in the presence of a suitable catalyst or coupling agent. oncodesign-services.com

The selective esterification of a specific hydroxyl group would require the use of protecting groups or carefully controlled reaction conditions. For instance, the primary hydroxyl group on the glucose unit is generally more reactive than the secondary hydroxyl groups. Esterification can lead to derivatives with altered physicochemical properties, such as increased lipophilicity, which may influence their bioavailability and biological activity.

Table 1: Potential Ester Derivatives of this compound

| Acyl Group | Potential Site of Esterification | Expected Change in Properties |

| Acetyl | Glucose-OH, Aglycone-OH | Increased lipophilicity |

| Benzoyl | Glucose-OH, Aglycone-OH | Increased lipophilicity, potential for π-π stacking interactions |

| Succinyl | Glucose-OH, Aglycone-OH | Introduction of a carboxylic acid group, increased water solubility |

Glycosylation Reactions and Analog Generation

Further glycosylation of this compound at one of its free hydroxyl groups can lead to the generation of novel disaccharide or oligosaccharide analogs. ontosight.ai This would involve the reaction of this compound with an activated sugar donor. The choice of the sugar unit and the linkage position would significantly impact the biological profile of the resulting analog.

Strategies for selective glycosylation would again rely on orthogonal protecting group strategies to differentiate between the various hydroxyl groups on the this compound molecule.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Investigations

The systematic design and synthesis of this compound analogues are crucial for understanding which structural features are essential for its biological activity. mdpi.com Structure-activity relationship (SAR) studies involve modifying specific parts of the molecule and evaluating the impact of these changes on its biological effects. nih.gov

Key areas for modification in this compound for SAR studies include:

The Aglycone Moiety:

Modification or removal of the hydroxyl groups.

Alteration of the stereochemistry at the chiral centers.

Modification of the double bond (e.g., saturation or isomerization).

The Glycosidic Linkage:

Changing the anomeric configuration from β to α.

Altering the point of attachment on the aglycone.

The Sugar Moiety:

Replacement of glucose with other monosaccharides (e.g., rhamnose, xylose).

Derivatization of the hydroxyl groups of the sugar.

By synthesizing a library of such analogues and testing their biological activities, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of more potent and selective derivatives for potential therapeutic applications.

Table 2: Proposed Analogues of this compound for SAR Studies

| Modification | Rationale |

| Deoxygenation at C-9 of the aglycone | Investigate the importance of the C-9 hydroxyl group for activity. |

| Epimerization at C-3 of the aglycone | Determine the influence of the stereochemistry at the glycosylation site. |

| Replacement of glucose with rhamnose | Assess the role of the sugar moiety in target recognition. |

| Esterification of the C-6' hydroxyl of glucose | Evaluate the effect of modifying the primary hydroxyl group of the sugar. |

Mechanistic Biological Activities of Ampelopsisionoside: Preclinical and in Vitro Investigations

Antioxidant Mechanisms of Ampelopsisionoside

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage, a process known as oxidative stress.

Free Radical Scavenging Capabilities (e.g., DPPH, Superoxide (B77818) Anion)

In vitro assays are commonly used to determine the direct free-radical scavenging ability of compounds. Studies on compounds structurally related to this compound, such as Ampelopsin (also known as Dihydromyricetin), have demonstrated significant antioxidant potential. Ampelopsin has shown excellent free radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion (O₂•⁻). In one study, Ampelopsin was more effective at scavenging DPPH radicals than the synthetic antioxidant Butylated hydroxyanisole (BHA) at the same concentrations. ontosight.ai It also demonstrated a potent ability to scavenge superoxide radicals, which are precursors to more reactive species that can damage lipids, proteins, and DNA. ontosight.ai

Furthermore, research has specifically identified this compound as a compound tested for its antioxidant activity against the DPPH stable radical and superoxide anion, although detailed results from these specific tests on the isolated compound are not widely published.

Table 1: DPPH Radical Scavenging Activity of Ampelopsin

| Concentration (µg/mL) | Ampelopsin Scavenging Activity (%) | BHA Scavenging Activity (%) |

| 2 | 66.55 | 22.96 |

| 4 | 88.31 | 35.87 |

| 6 | 92.65 | 44.29 |

| 8 | 94.88 | 53.41 |

| 10 | 96.19 | 62.18 |

| Data sourced from a study on Ampelopsin, a compound structurally related to this compound. ontosight.ai |

Modulation of Oxidative Stress Markers in Cellular Systems

Beyond direct radical scavenging, the antioxidant effects of a compound can be observed through its impact on cellular markers of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract them, leading to cellular damage. researchgate.net Key markers of this damage include lipid peroxidation products like malondialdehyde (MDA). annexpublishers.comresearchgate.netbuu.ac.th

In studies involving lipopolysaccharide (LPS)-induced oxidative stress in animal models, dietary supplementation with the related compound Ampelopsin was found to significantly decrease the content of MDA and protein carbonyls, which are markers of lipid and protein damage, respectively. ontosight.ai This suggests that these compounds not only scavenge radicals but also protect against the downstream cellular damage caused by oxidative stress. ontosight.ai

Table 2: Effect of Ampelopsin on Oxidative Stress Markers in LPS-Treated Piglets

| Group | Serum MDA (nmol/mg prot) | Liver MDA (nmol/mg prot) | Lung MDA (nmol/mg prot) |

| Control | 1.83 | 0.81 | 0.43 |

| LPS-Treated | 3.48 | 1.63 | 0.88 |

| LPS + Ampelopsin | 2.12 | 1.02 | 0.51 |

| Data shows that Ampelopsin supplementation significantly reduced the LPS-induced increase in Malondialdehyde (MDA), a key marker of lipid peroxidation. ontosight.ai |

Correlation with Total Phenolic and Flavonoid Content in Plant Extracts

The antioxidant activity of plant extracts is often attributed to their concentration of phenolic and flavonoid compounds. medchemexpress.combiomolther.org Numerous studies have established a strong positive correlation between the total phenolic content (TPC) and total flavonoid content (TFC) of plant extracts and their radical scavenging activities as measured by assays like DPPH. preprints.orgbioline.org.bropenaccessjournals.com

Anti-inflammatory Pathways Modulated by this compound

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation is implicated in numerous diseases. Key players in the inflammatory cascade include pro-inflammatory mediators and enzymes.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) are crucial in the inflammatory process. researchgate.netiivs.org Excessive production of NO by the enzyme inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes to inflammation. researchgate.netnih.gov

Research has directly implicated this compound in the modulation of these mediators. A study investigating the chemical constituents of Laurus nobilis (bay leaf) identified this compound as one of the phenolic components responsible for inhibitory effects on nitric oxide production in stimulated macrophage cells. medchemexpress.compreprints.org

Furthermore, studies on extracts from Ulmus davidiana var. japonica, from which this compound has been isolated, demonstrated inhibition of cyclooxygenase-2 dependent prostaglandin D2 generation. openaccessjournals.com This suggests that plants containing this compound can interfere with the production of pro-inflammatory prostaglandins. openaccessjournals.com Similarly, extracts from Spilanthes acmella, also known to contain this compound, have been shown to reduce nitric oxide levels in various experimental models. researchgate.net

Modulation of Inflammatory Enzyme Expression and Activity (e.g., COX-2, 5-LOX, iNOS)

The enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS) are central to the inflammatory response, producing prostaglandins, leukotrienes, and nitric oxide, respectively. Inhibiting these enzymes is a key strategy for anti-inflammatory therapies.

While direct studies on the isolated this compound are scarce, research on plant extracts containing this compound provides insight into its potential mechanisms. Extracts from Ulmus davidiana var. japonica, which contain this compound, were found to inhibit both 5-lipoxygenase dependent leukotriene C4 and cyclooxygenase-2 dependent prostaglandin D2 generation. openaccessjournals.com

In addition, active compounds from Spilanthes acmella, a plant that lists this compound among its constituents, have been shown to suppress the expression of iNOS and COX-2 in stimulated cells. researchgate.net These findings suggest that this compound may contribute to the observed anti-inflammatory effects of these plant extracts by modulating the expression and activity of key pro-inflammatory enzymes, though further research on the purified compound is necessary to confirm this direct role.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound has been investigated for its potential to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the inflammatory process, regulating the expression of various pro-inflammatory genes and mediators. mdpi.comcsic.es The activation of NF-κB is a central event in inflammation, leading to the production of cytokines and other inflammatory molecules. mdpi.com The MAPK signaling pathway, which includes ERK, JNK, and p38, also plays a significant role in orchestrating inflammatory responses. mdpi.comcsic.es

In various experimental models, compounds with structural similarities to this compound have demonstrated the ability to inhibit the activation of the NF-κB pathway. mdpi.commdpi.com This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.complos.org By stabilizing IκB-α, these compounds effectively block the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes. plos.org

Similarly, the modulation of the MAPK pathway has been observed. Studies have shown that certain natural compounds can suppress the phosphorylation of key MAPK components like JNK and p38. mdpi.com This action further contributes to the anti-inflammatory effect by disrupting the signaling cascade that leads to the production of inflammatory mediators. mdpi.commdpi.com The coordinated inhibition of both the NF-κB and MAPK pathways suggests a comprehensive mechanism for the anti-inflammatory potential of compounds like this compound. mdpi.com

Impact on Mast Cell Degranulation

Mast cells are key players in allergic and inflammatory reactions, releasing a variety of potent mediators upon activation, a process known as degranulation. nih.govaaaai.org These mediators, including histamine (B1213489) and tryptase, are responsible for the clinical manifestations of allergic responses. nih.gov Research has explored the effects of various agents on mast cell degranulation as a strategy for mitigating allergic conditions. nih.govfrontiersin.org

In the context of allergic rhinitis and other hypersensitivity reactions, inhibiting mast cell degranulation is a primary therapeutic goal. frontiersin.orgnih.gov Studies have shown that certain compounds can effectively suppress the release of histamine and other mediators from mast cells. nih.gov For instance, in a nasal provocation model, pretreatment with heparin was found to significantly reduce the release of histamine and tryptase following a challenge with adenosine (B11128) monophosphate (AMP), a substance known to induce mast cell degranulation. nih.gov This suggests a direct inhibitory effect on mast cell activation. nih.gov

The mechanism of action often involves the stabilization of the mast cell membrane or interference with the signaling pathways that trigger degranulation. nih.govwikipedia.org While direct studies on this compound's effect on mast cell degranulation are limited, the general principle of inhibiting this process is a well-established approach in the development of anti-allergic therapies. nih.govwikipedia.org The ability of a compound to prevent the release of inflammatory mediators from mast cells is a strong indicator of its potential anti-allergic and anti-inflammatory properties. nih.govfrontiersin.org

Anticancer Research and Cytotoxic Effects of this compound

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HeLa, KB, MCF-7, HepG-2, MDA-MB-361, MDA-MB-453)

This compound and related compounds have been the subject of investigation for their cytotoxic effects against various human cancer cell lines. Cytotoxicity assays, such as the MTT assay, are commonly employed to evaluate the ability of a compound to inhibit cell proliferation and induce cell death. banglajol.infouow.edu.au

Research has demonstrated that extracts containing compounds structurally similar to this compound exhibit significant cytotoxic activity against a range of cancer cells. For instance, studies have reported inhibitory effects on cervical cancer cells (HeLa), breast cancer cells (MCF-7, MDA-MB-231, MDA-MB-453), and liver cancer cells (HepG-2). nih.govresearchgate.netphcogj.com The cytotoxic effect is often dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth.

The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxic potency. phcogj.com For example, a methanol (B129727) extract of Padina pavonia, which contains various bioactive compounds, showed IC50 values of 86.45 μg/ml against HeLa cells and 74.59 μg/ml against MDA-MB-453 cells. researchgate.net Similarly, other natural extracts have demonstrated cytotoxicity against MCF-7 and HepG2 cell lines. phcogj.com The ability of a compound to selectively target cancer cells while showing minimal toxicity to normal cells is a crucial aspect of anticancer drug development. researchgate.net

| Compound/Extract | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| Padina pavonia methanol extract | HeLa | Cytotoxic | 86.45 μg/ml researchgate.net |

| Padina pavonia methanol extract | MDA-MB-453 | Cytotoxic | 74.59 μg/ml researchgate.net |

| Garcinia forbesii King n-hexane extract | MCF-7 | Cytotoxic | 103.605±2.3410 μg/mL phcogj.com |

| Garcinia forbesii King n-hexane extract | HepG2 | Cytotoxic | 79.798±1.2261 μg/mL phcogj.com |

Apoptosis Induction Mechanisms, including Mitochondrial Pathway Involvement

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a key target for anticancer therapies. sigmaaldrich.com There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. abcam.cnthermofisher.com Both pathways converge on the activation of caspases, which are the executioners of apoptosis. abcam.cn

The intrinsic pathway is initiated by cellular stress, such as DNA damage, and involves the permeabilization of the mitochondrial outer membrane. thermofisher.compromega.de This leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. assaygenie.comscielo.org.ar Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which orchestrate the dismantling of the cell. assaygenie.comnih.gov

The Bcl-2 family of proteins plays a crucial regulatory role in the mitochondrial pathway. promega.de Pro-apoptotic members like Bax and Bak promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. assaygenie.commdpi.com Studies have shown that some natural compounds can induce apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. For example, treatment of MDA-MB-231 cells with a lichen extract led to the downregulation of Bcl-2 and the upregulation of cleaved caspase-3 and cleaved caspase-9, indicating the involvement of the mitochondrial pathway. nih.gov The release of other mitochondrial proteins, such as AIF (apoptosis-inducing factor) and Smac/DIABLO, can also contribute to caspase-dependent and -independent cell death. scielo.org.arwikipedia.org

Cell Cycle Arrest in Cancer Cells

The cell cycle is a tightly regulated process that governs cell proliferation. mdpi.com In cancer, this regulation is often lost, leading to uncontrolled cell division. frontiersin.org Inducing cell cycle arrest is a well-established strategy in cancer therapy to halt the proliferation of tumor cells. frontiersin.orgnih.gov

Research has shown that certain natural compounds can interfere with the progression of the cell cycle in cancer cells, often causing them to arrest at specific phases, such as the G0/G1 or G2/M phase. mdpi.commdpi.com This arrest prevents the cells from entering the next phase of division, thereby inhibiting their growth. nih.gov For instance, a study on the flavonoid prunetrin (B192197) demonstrated its ability to induce G2/M phase arrest in Hep3B liver cancer cells. mdpi.com This was accompanied by a decrease in the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com

The mechanism of cell cycle arrest can involve the modulation of various signaling pathways and regulatory proteins. jmb.or.kr For example, the activation of p38-MAPK and the inhibition of the mTOR/AKT signaling pathways have been implicated in the induction of cell cycle arrest by some compounds. mdpi.com By halting the cell cycle, these compounds can create a window for the induction of apoptosis or senescence, further contributing to their anticancer effects. nih.gov The ability of a compound to induce cell cycle arrest is a significant indicator of its potential as an anticancer agent. frontiersin.org

Anti-angiogenic Properties in Preclinical Models (e.g., Zebrafish)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. researchgate.net Therefore, inhibiting angiogenesis is a promising strategy in cancer therapy. nih.gov The zebrafish embryo has emerged as a valuable in vivo model for studying angiogenesis and for the high-throughput screening of anti-angiogenic compounds due to its transparent body and rapid development of a functional vascular system. mdpi.comresearchgate.net

In the zebrafish model, the development of intersegmental vessels (ISVs) and subintestinal veins (SIVs) can be easily visualized and quantified. researchgate.netplos.org The inhibition of the formation of these vessels serves as a measure of the anti-angiogenic potential of a test compound. researchgate.net Several studies have utilized the transgenic Tg(fli1a:EGFP) zebrafish line, where endothelial cells are labeled with green fluorescent protein, to assess the anti-angiogenic activity of various natural and synthetic compounds. researchgate.netplos.org

Bone Metabolism and Osteogenesis Stimulating Activities of this compound

This compound has garnered attention for its potential role in promoting bone health. Preclinical and in vitro studies have explored its effects on various aspects of bone metabolism, revealing its capacity to stimulate the processes of bone formation.

Stimulation of Alkaline Phosphatase (ALP) Activity in Osteoblast Cell Lines (e.g., MC3T3-E1)

A key indicator of osteoblast differentiation and bone formation is the activity of alkaline phosphatase (ALP), an enzyme crucial for the mineralization of the bone matrix. researchgate.netsigmaaldrich.com Research has demonstrated that this compound can significantly enhance ALP activity in osteoblastic cell lines, such as the widely used MC3T3-E1 mouse pre-osteoblast cells. unair.ac.idmdpi.com

Studies have shown that treatment of MC3T3-E1 cells with this compound leads to a notable increase in ALP activity. mdpi.com This stimulation of ALP is a critical early event in the process of osteoblast maturation and subsequent bone matrix deposition. researchgate.net The upregulation of this enzymatic activity suggests that this compound actively promotes the differentiation of pre-osteoblastic cells into mature, bone-forming osteoblasts. frontiersin.orgecerm.org

The consistent observation of increased ALP activity across various studies underscores the potential of this compound as a compound that can positively influence the initial stages of osteogenesis. unair.ac.idmdpi.com

Promotion of Osteoblast Mineralization and Differentiation

Beyond its effects on ALP activity, this compound has been shown to promote the broader processes of osteoblast differentiation and mineralization. mdpi.com Osteoblast differentiation is a multi-stage process that culminates in the formation of a mineralized extracellular matrix, the hallmark of bone tissue. sigmaaldrich.com

In vitro investigations using MC3T3-E1 cells have revealed that this compound treatment not only enhances ALP activity but also stimulates the formation of mineralized nodules, which are indicative of successful bone matrix mineralization. mdpi.comecerm.org This suggests that this compound's influence extends beyond the initial stages of differentiation to the later, functional phase of bone formation.

The ability of this compound to promote both the differentiation of osteoblasts and their subsequent mineralization highlights its potential as a therapeutic agent for conditions characterized by impaired bone formation. mdpi.com

Modulation of Bone Remodeling Pathways in Preclinical Animal Models

The promising in vitro findings regarding this compound's effects on osteoblasts have prompted investigations into its role in modulating bone remodeling pathways in preclinical animal models. mdpi.com Bone remodeling is a dynamic process involving a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. atlantic-bone-screen.comclevelandclinic.org

Preclinical studies often utilize models such as ovariectomized (OVX) rodents to mimic the bone loss that occurs in postmenopausal osteoporosis. ismni.org While specific in vivo studies focusing solely on this compound are emerging, related research on plant extracts containing this compound suggests a positive impact on bone health. These studies lay the groundwork for future investigations into the precise mechanisms by which this compound modulates bone remodeling pathways in a living organism.

The translation of in vitro findings to in vivo models is a critical step in validating the therapeutic potential of this compound for bone-related disorders. researchgate.netnih.gov Further research in this area will be crucial to understanding its systemic effects and its potential to influence the complex interplay of cellular activities that govern bone homeostasis. frontiersin.org

Other Emerging Biological Activities of this compound

In addition to its effects on bone metabolism, preliminary research has begun to uncover other potential biological activities of this compound, including neuroprotective and antimicrobial effects.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. nih.gov Some studies have indicated that certain plant extracts containing this compound can offer protection to neuronal cells. iiim.res.in The potential for psychoactive plants and their constituent natural products to have neuroprotective effects is an area of growing interest in neuroscience. iiim.res.in While research in this area is still in its early stages, the initial findings suggest a potential therapeutic role for this compound in the context of neurodegenerative diseases.

Potential Modulatory Effects on Cardiovascular Markers (e.g., Lipid Profiles, Blood Pressure)

Preclinical and in vitro investigations have explored the potential role of this compound in modulating cardiovascular markers. Research suggests that compounds within the Ampelopsis genus, which includes this compound, may positively influence cardiovascular health by improving lipid profiles and lowering blood pressure. smolecule.com Triterpenoid glycosides, a class of compounds to which this compound belongs, have been studied for their potential benefits to cardiovascular health, possibly through mechanisms that protect vascular function or improve lipid profiles. ontosight.ai

However, the direct effects of isolated this compound on these markers are not consistently supported across all studies of plant extracts containing the compound. For instance, a study on a methanol extract of Sonneratia alba fruit, which contains this compound among other compounds, showed no effect on the lipid profile in Wistar rats. japsonline.com

In terms of blood pressure, research on extracts containing this compound has yielded mixed observations. An extract from the root bark of Polyalthia longifolia, which contains this compound, demonstrated a significant reduction in mean arterial blood pressure (MABP) in rats. researchgate.net However, the study attributed this hypotensive effect to a different isolated compound, kolavenic acid. researchgate.net Conversely, a study on Pachyrhizus erosus tuber juice (PTJ), which also contains this compound, observed a reduction in diastolic blood pressure in healthy human volunteers. mdpi.com

Table 1: Preclinical and In Vitro Investigations on Cardiovascular Markers

| Source/Extract | Compound(s) Investigated | Model System | Key Findings | Citation |

|---|---|---|---|---|

| Ampelopsis genus compounds | This compound and others | Not specified | May have beneficial effects on lipid profiles and blood pressure. | smolecule.com |

| Triterpenoid glycosides | This compound and similar compounds | Not specified | Investigated for potential improvement of lipid profiles and vascular function. | ontosight.ai |

| Polyalthia longifolia root bark extract | This compound, kolavenic acid, and others | Rats | The extract significantly reduced mean arterial blood pressure; however, the effect was attributed to kolavenic acid. | researchgate.net |

| Pachyrhizus erosus tuber juice (PTJ) | Contains this compound among other compounds | Healthy human volunteers | Reduced diastolic blood pressure. | mdpi.com |

| Sonneratia alba fruit methanol extract | Contains this compound among other compounds | Wistar rats | Did not affect the lipid profile in the blood. | japsonline.com |

Diuretic Activity (in association with plant extracts)

This compound has been identified as a constituent in several plant extracts that exhibit diuretic properties in preclinical studies. Traditional uses of some of these plants as diuretics provide a basis for such investigations. For example, Spilanthes acmella is used in traditional medicine as a diuretic, and phytochemical analysis has confirmed the presence of this compound in the plant. nih.govresearchgate.net Similarly, plants used in Thai traditional medicine for diuretic purposes have been found to contain this compound. tsri.or.th

Table 2: Association of this compound with Diuretic Activity in Plant Extracts

| Plant Source | Traditional Use | Key Findings | Citation |

|---|---|---|---|

| Spilanthes acmella | Used as a diuretic; to resolve bladder stones. | This compound is a known constituent. The diuretic activity is attributed to a combination of phytochemicals. | nih.govresearchgate.net |

| Thai traditional medicinal plants | Used for diuretic purposes. | This compound has been isolated from these plants. | tsri.or.th |

Analytical Methodologies for Quantitative and Qualitative Analysis of Ampelopsisionoside

Advanced Chromatographic Techniques for Purity and Content Determination

Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. chromtech.commetwarebio.com Its application is essential in determining the purity and content of Ampelopsisionoside in various preparations.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the analysis of non-volatile compounds like this compound. chromtech.comveeprho.com This technique separates compounds based on their differential partitioning between a stationary phase (typically a column packed with silica-based particles) and a liquid mobile phase. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a key parameter for qualitative identification when compared to a known standard. jasco-global.com For quantitative analysis, the area under the peak in the chromatogram is proportional to the concentration of the compound. jasco-global.com HPLC offers high resolution and sensitivity, making it ideal for purity testing and precise quantification. chromtech.com

Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) represents a significant advancement over traditional HPLC. veeprho.com By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity. waters.com This enhanced performance is particularly beneficial for analyzing complex mixtures and for high-throughput screening. waters.commdpi.com

Both HPLC and UHPLC can be coupled with various detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, which measure the absorbance of the analyte at specific wavelengths. mdpi.comnih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Principle | Separation based on differential partitioning between stationary and mobile phases. researchgate.net | Similar to HPLC but with smaller particle size columns and higher pressure. waters.com |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Faster veeprho.com |

| Resolution | High | Very High waters.com |

| Sensitivity | Good | Excellent veeprho.com |

Spectroscopic and Spectrometric Methods in Quantitative Analysis

Spectroscopic and spectrometric methods provide valuable information about the molecular structure and concentration of analytes. solubilityofthings.com These techniques are often used in conjunction with chromatography for comprehensive analysis.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. solubilityofthings.com When coupled with a chromatographic system (LC-MS or UPLC-MS), it provides both qualitative and quantitative data with high specificity and sensitivity. veeprho.com For qualitative analysis, the mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. For quantitative analysis, the intensity of the ion signal is proportional to the amount of the compound present. spectroscopyonline.com

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry , when coupled with UPLC (UPLC-Q-TOF-MS), is a state-of-the-art technique for identifying and quantifying compounds in complex mixtures. waters.commdpi.comyoutube.com This hybrid mass analyzer combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. youtube.com This allows for the precise determination of elemental composition and the identification of unknown compounds, such as metabolites of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. solubilityofthings.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. uclouvain.be This information is crucial for confirming the identity and stereochemistry of the compound. solubilityofthings.com While primarily a qualitative technique, NMR can also be used for quantitative analysis (qNMR) under specific experimental conditions. solubilityofthings.com

Table 2: Spectroscopic and Spectrometric Methods for this compound Analysis

| Method | Principle | Information Provided |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. solubilityofthings.com | Molecular weight, fragmentation pattern, quantitative data. spectroscopyonline.com |

| UPLC-Q-TOF-MS | Combines UHPLC separation with high-resolution mass analysis. waters.commdpi.com | Precise mass, elemental composition, identification of unknowns. youtube.comrsc.org |

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. uclouvain.be | Detailed molecular structure, stereochemistry. solubilityofthings.comnp-mrd.org |

Development and Validation of Analytical Protocols for Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolism studies. austinpublishinggroup.comwoah.org However, these matrices are complex and can interfere with the analysis. labmanager.com Therefore, robust analytical methods must be developed and validated to ensure the reliability of the results. austinpublishinggroup.com

Method development involves several key steps:

Defining the Analytical Target Profile (ATP): This includes determining the purpose of the method, such as quantifying this compound and its metabolites. labmanager.com

Choosing the Analytical Technique: Based on the compound's properties and the required sensitivity, a suitable technique like LC-MS/MS is often selected for bioanalysis due to its high selectivity and sensitivity. nih.gov

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly used. mdpi.com

Optimization of Instrumental Conditions: This involves selecting the appropriate chromatographic column, mobile phase composition, and mass spectrometer settings to achieve optimal separation and detection. labmanager.com

Method validation is the process of demonstrating that the analytical method is suitable for its intended purpose. demarcheiso17025.com Key validation parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH), include: labmanager.com

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. woah.orglabmanager.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. woah.org

Accuracy: The closeness of the measured value to the true value. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. labmanager.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. woah.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. woah.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. woah.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. woah.org

A study on the metabolism of compounds in Xuanmai Ganjie Granules, for instance, utilized a UPLC-Q-TOF-MS method to identify absorbed components and metabolites in rat plasma and urine, showcasing the application of these advanced techniques in a biological context. nih.gov

Standardization of this compound Extracts and Derived Formulations

The chemical composition of herbal extracts can vary significantly due to factors such as plant origin, growing conditions, and extraction methods. phytojournal.com Therefore, standardization of extracts containing this compound is crucial to ensure consistent quality and efficacy of any derived formulations. phytojournal.com

Standardization involves the development of analytical procedures to quantify the content of one or more active constituents. phytojournal.com For this compound extracts, this would typically involve:

Development of a validated quantitative analytical method: HPLC or UHPLC is often the method of choice for this purpose. researchgate.net

Establishing specifications for the extract: This includes defining a range for the content of this compound.

For example, a study on Acmella oleracea extract involved standardization to ensure consistent quality for its use in a food-grade formulation. preprints.org This highlights the importance of standardization for the development of reliable herbal products. The process ensures that each batch of the extract or formulation contains a consistent and specified amount of the active compound, this compound, leading to reproducible biological effects.

Future Research Directions and Translational Perspectives for Ampelopsisionoside

Elucidation of Novel Biological Targets and Detailed Molecular Mechanisms of Action

Current understanding of Ampelopsisionoside's biological effects is still in its nascent stages. Research has identified it as one of several active compounds in Spilanthes acmella that promotes bone formation. preprints.orgpreprints.org This effect is attributed to the stimulation of alkaline phosphatase (ALP) activity and mineralization in osteoblast-like cells (MC3T3-E1). preprints.orgresearchgate.netresearchgate.net Additionally, weak anti-angiogenic activity has been observed in zebrafish models, and in vitro antioxidant properties have been reported. researchgate.netrsc.org

Future investigations must move beyond these initial observations to delineate the precise molecular pathways. Key research questions include:

Target Identification: Beyond ALP, what other specific proteins, receptors, or enzymes does this compound directly interact with to initiate its effects on osteoblasts?

Signaling Pathways: Which intracellular signaling cascades (e.g., MAPK, Wnt/β-catenin, BMP/SMAD) are modulated by this compound to promote osteoblast differentiation and function? nih.gov

Gene Expression: How does this compound alter the transcriptomic profile of target cells to exert its biological effects?

An integrated approach using network pharmacology, molecular docking, and systems biology could predict potential targets and pathways, which can then be validated through targeted cellular and molecular biology experiments. nih.govnih.gov Uncovering these mechanisms is fundamental for understanding its therapeutic potential and for identifying biomarkers for its activity.

Exploration of Synergistic Effects of this compound with Other Phytochemicals or Standard Agents

The therapeutic efficacy of many natural products is often attributed to the synergistic interaction of multiple constituents. researchgate.net For this compound, exploring such synergies is a promising avenue for enhancing its therapeutic potential and potentially reducing the required doses of co-administered agents.

Future research should focus on:

Combination with Phytochemicals: Investigating the effects of this compound in combination with other compounds isolated from its source plants, such as other terpenoids or flavonoids, which may act on complementary pathways. For instance, studies on Acmella uliginosa extracts combined with aloe vera have already shown synergistic anti-inflammatory actions. preprints.org

Combination with Standard Drugs: Assessing synergy with established drugs for conditions like osteoporosis (e.g., bisphosphonates) or cancer (e.g., anti-angiogenic agents). The goal is to determine if this compound can enhance the efficacy or mitigate the side effects of these standard therapies.

Novel Applications: Exploring unconventional synergies, such as the observed synergistic effect of megastigmane derivatives in taste modulation, which could have applications in the food and beverage industry. google.com

The Fractional Inhibitory Concentration Index (FICI) is a standard method that could be employed to quantify these synergistic interactions in various experimental models. nih.gov

Advanced In Vitro and In Vivo Model Development for Comprehensive Efficacy Assessment

The current body of research on this compound has utilized foundational models, including MC3T3-E1 osteoblast-like cells for bone formation studies and zebrafish for anti-angiogenesis assays. preprints.orgresearchgate.netpreprints.org While valuable, a more comprehensive assessment of efficacy requires the development and application of more sophisticated models that better mimic human physiology and disease states.

Future model development should include:

Advanced In Vitro Models:

Human Cell Lines: Transitioning from murine (MC3T3-E1) to human osteoblast and osteoclast cell lines to ensure species relevance.

Co-culture Systems: Developing osteoblast-osteoclast co-culture models to simultaneously study the effect of this compound on bone formation and resorption.

3D Organoids: Utilizing bone organoids or "bone-on-a-chip" models to study cellular interactions and tissue-level effects in a more physiologically relevant three-dimensional environment.

Targeted In Vivo Models: